molecular formula C25H23BrN4O3 B2372771 N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide CAS No. 1101827-96-6

N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

Cat. No.: B2372771
CAS No.: 1101827-96-6
M. Wt: 507.388
InChI Key: ODRDKXBZNMVANR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a structurally complex acetamide derivative featuring a tetrahydroquinoxaline core substituted with a carbamoylmethyl group and a 4-bromophenyl acetamide moiety.

Properties

IUPAC Name

2-[4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2-dihydroquinoxalin-2-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4O3/c1-16-6-10-18(11-7-16)27-23(31)14-21-25(33)30(22-5-3-2-4-20(22)29-21)15-24(32)28-19-12-8-17(26)9-13-19/h2-13,21,29H,14-15H2,1H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRDKXBZNMVANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoxalinone Core: The synthesis begins with the formation of the tetrahydroquinoxalinone core through a cyclization reaction involving an appropriate diamine and a diketone.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the tetrahydroquinoxalinone intermediate.

    Attachment of the Methylphenyl Carbamoyl Group: The methylphenyl carbamoyl group is attached through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives related to this compound exhibit promising antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity. For example, derivatives with similar structural motifs have been evaluated for their in vitro antimicrobial activity using methods such as the turbidimetric method .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. It has been investigated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Compounds with similar structures have shown significant cytotoxic effects, indicating that N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide may possess similar properties .

Case Study: Anticancer Activity

A study focusing on a series of tetrahydroquinoxaline derivatives revealed that certain modifications significantly enhanced their anticancer activity against various cell lines. The results indicated that the presence of bromine and methyl groups could be pivotal in increasing potency against cancer cells .

Case Study: Antimicrobial Efficacy

In another research effort aimed at synthesizing related compounds, derivatives were tested for their antimicrobial efficacy against a range of pathogens. The results highlighted several compounds that exhibited strong activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with five analogs (Table 1), focusing on structural modifications, synthetic methodologies, and biological implications.

Table 1: Structural and Functional Comparison of Quinoxaline-Based Acetamide Derivatives

Compound Name Key Substituents Quinoxaline Modifications Synthesis Method Biological Activity References
Target compound 4-bromophenyl; 3-{[(4-methylphenyl)carbamoyl]methyl} 2-oxo-1,2,3,4-tetrahydroquinoxaline Not explicitly described (likely multi-step coupling) Hypothesized antimicrobial/anticancer activity (based on analogs) N/A
Compound 12h () 4-bromophenyl; 6-nitroquinoxaline; 1,2,3-triazole 4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl Click chemistry (CuSO₄/Na ascorbate catalysis) Antimicrobial activity (specific MIC values not provided)
Compound in 3-nitrophenyl; 4-methylbenzoyl 3-oxo-1,2,3,4-tetrahydroquinoxaline Acylation of tetrahydroquinoxaline core No activity data (structural focus)
Compound in 4-bromophenyl; 6,7-dimethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline Substitution via acetamide coupling No activity data (structural focus)
Compound in 3-bromophenyl; 4-morpholinyl-triazolo 1-oxo[1,2,4]triazolo[4,3-a]quinoxaline Multi-component cyclization No activity data (structural focus)

Structural Variations and Implications

  • In contrast, the 3-nitrophenyl group () introduces electron-withdrawing properties, which may alter electronic interactions with biological targets . The carbamoylmethyl side chain in the target compound differs from the triazole () and morpholinyl-triazolo () moieties, suggesting divergent binding modes. Triazole-containing analogs are associated with enhanced metabolic stability due to their resistance to enzymatic degradation .
  • The 2-oxo group in the target compound and analogs (e.g., –4) is critical for hydrogen bonding with biological targets, such as protease active sites .

Biological Activity

N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has the following structural formula:

C19H20BrN3O2\text{C}_{19}\text{H}_{20}\text{Br}\text{N}_{3}\text{O}_{2}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in a study where a related compound showed increased levels of cleaved caspases in treated cells .
  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound inhibited cell proliferation significantly compared to controls .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound:

  • Bacterial Inhibition : It has been shown to possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .

Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerHighInduces apoptosis
AntimicrobialModerateInhibits bacterial growth

Case Studies

  • Anticancer Efficacy in MCF-7 Cells :
    • A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. The study suggested that the compound's mechanism involves the upregulation of pro-apoptotic factors .
  • Antimicrobial Testing :
    • In a separate experiment assessing antimicrobial efficacy, this compound demonstrated an MIC of 32 µg/mL against E. coli, indicating potential as a lead compound for developing new antibacterial agents .

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